5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
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Overview
Description
“5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline” is a compound that falls under the class of N-Nitrosamines . N-Nitrosamines are known for their potent carcinogenicity and their widespread occurrence throughout the human environment . They are found in air, water, our diets, and even drugs .
Synthesis Analysis
Although N-Nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . The α-protons of nitrosamines are more acidic than those of the corresponding secondary amines, allowing them to be easily lithiated at the α-position with lithium diisopropylamide (LDA) .Molecular Structure Analysis
N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine . Many nitrosamines, particularly those with specific structures, are known to be carcinogenic to animals and are reasonably anticipated to be human carcinogens .Chemical Reactions Analysis
Nitrosamine first undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .Mechanism of Action
The mechanism of carcinogenicity for nitrosamines involves enzymatic α-hydroxylation with cytochrome P450, followed by the formation of the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .
Safety and Hazards
Future Directions
Understanding the chemistry of N-Nitrosamines will be key to addressing the challenges they pose . Methods for their prevention, remediation, and detection are ongoing challenges . Future research will likely focus on these areas, as well as on further understanding the mechanisms of their carcinogenicity .
properties
IUPAC Name |
N-(5-amino-7-methylquinolin-6-yl)-N-methylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVMBPWBTMSKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline |
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